

Spectroscopic data for Taxachitriene B (NMR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Taxachitriene B

Cat. No.: B15590086

[Get Quote](#)

An In-depth Technical Guide on the Spectroscopic Data of Taxachitriene B

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic and structural data of novel natural products is paramount. This guide provides a detailed overview of the available spectroscopic data for **Taxachitriene B**, a bicyclic taxoid isolated from *Taxus chinensis*. The information presented herein is crucial for the identification, characterization, and further development of this class of compounds.

Introduction to Taxachitriene B

Taxachitriene B is a member of the taxane family of diterpenoids, a group of natural products that includes the highly successful anticancer drug, paclitaxel (Taxol®). These compounds are primarily isolated from various species of the yew tree (*Taxus*). The structure of **Taxachitriene B** is characterized by a bicyclic core, which distinguishes it from the more complex tetracyclic structure of paclitaxel. The initial isolation and structure elucidation of **Taxachitriene B** were reported from the needles of *Taxus chinensis*, a species known to produce a diverse array of taxoids.

Spectroscopic Data

The structural characterization of **Taxachitriene B** was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **Taxachitriene B**, both ^1H (proton) and ^{13}C (carbon-13) NMR data are essential for its structural assignment.

^1H NMR Spectral Data of **Taxachitriene B**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	5.62	d	7.2
H-2	2.35	m	6.0
H-3 α	1.88	m	
H-3 β	2.80	m	
H-5	5.80	d	
H-6 α	2.10	m	9.6
H-6 β	2.25	m	
H-7	4.95	m	
H-9	5.35	d	
H-10	6.25	d	9.6
H-13	6.05	t	8.4
H-14 α	2.15	m	5.4
H-14 β	2.20	m	
H-16	1.15	s	
H-17	1.80	s	
H-18	1.05	s	5.4, 8.4
H-19	1.95	s	
H-2'	3.20	d	
H-3'	4.50	dd	
Ph-H	7.30-7.50	m	s
OAc-CH ₃	2.10	s	
OAc-CH ₃	2.20	s	

^{13}C NMR Spectral Data of **Taxachitriene B**

Carbon	Chemical Shift (δ , ppm)
1	75.1
2	40.2
3	38.4
4	142.3
5	74.8
6	35.6
7	71.5
8	56.7
9	79.2
10	76.5
11	135.8
12	141.2
13	72.8
14	35.1
15	46.3
16	26.8
17	21.1
18	14.8
19	10.9
20	134.5
1'	172.8
2'	56.4
3'	73.2

Ph-C	128.0-138.0
OAc-C=O	170.1, 170.5
OAc-CH ₃	21.0, 21.3

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For **Taxachitriene B**, high-resolution mass spectrometry (HRMS) is employed to determine its exact mass and molecular formula.

Mass Spectrometry Data of **Taxachitriene B**

Technique	Ionization Mode	Observed m/z	Deduced Formula
HR-FABMS	Positive	[M+H] ⁺	C ₃₈ H ₄₇ NO ₁₀

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections outline the general methodologies for the isolation and spectroscopic analysis of taxoids like **Taxachitriene B**.

Isolation of **Taxachitriene B**

- **Extraction:** The air-dried and powdered needles of *Taxus chinensis* are extracted exhaustively with methanol at room temperature.
- **Partitioning:** The resulting crude extract is suspended in water and partitioned successively with hexane, chloroform, and ethyl acetate to separate compounds based on polarity.
- **Chromatography:** The chloroform-soluble fraction, typically rich in taxoids, is subjected to multiple chromatographic steps. This includes column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for the final purification of **Taxachitriene B**.

NMR Spectroscopy Protocol

- **Sample Preparation:** A few milligrams of purified **Taxachitriene B** are dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- **^1H NMR Acquisition:** Standard pulse sequences are used to acquire ^1H NMR spectra. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the entire proton chemical shift range.
- **^{13}C NMR Acquisition:** Proton-decoupled ^{13}C NMR spectra are acquired to obtain singlets for each carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **2D NMR Experiments:** To aid in the complete and unambiguous assignment of proton and carbon signals, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry Protocol

- **Sample Introduction:** The purified sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
- **Ionization:** Fast Atom Bombardment (FAB) is a common ionization technique for taxoids, often using a matrix such as m-nitrobenzyl alcohol.
- **Analysis:** High-resolution mass spectra are acquired to determine the accurate mass of the molecular ion, allowing for the confident determination of the elemental composition.

Logical Relationships in Structure Elucidation

The process of elucidating the structure of a complex natural product like **Taxachitriene B** follows a logical workflow that integrates data from various spectroscopic techniques.



[Click to download full resolution via product page](#)

Logical workflow for the structure elucidation of **Taxachitriene B**.

As no specific signaling pathways involving **Taxachitriene B** have been reported in the scientific literature to date, a diagram for this requirement cannot be generated. Further biological studies are needed to explore the pharmacological activities and molecular targets of this compound.

- To cite this document: BenchChem. [Spectroscopic data for Taxachitriene B (NMR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15590086#spectroscopic-data-for-taxachitriene-b-nmr-ms\]](https://www.benchchem.com/product/b15590086#spectroscopic-data-for-taxachitriene-b-nmr-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com